molecular formula C5H16N2O7S2 B13458601 N-(azetidin-3-yl)hydroxylamine, bis(methanesulfonic acid)

N-(azetidin-3-yl)hydroxylamine, bis(methanesulfonic acid)

Cat. No.: B13458601
M. Wt: 280.3 g/mol
InChI Key: UNLOHYHUDRTCLF-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) is a compound that features a four-membered azetidine ring, which is a strained heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include functionalized azetidines, amines, and nitroso or nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the hydroxylamine group’s reactivity contribute to its ability to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C5H16N2O7S2

Molecular Weight

280.3 g/mol

IUPAC Name

N-(azetidin-3-yl)hydroxylamine;methanesulfonic acid

InChI

InChI=1S/C3H8N2O.2CH4O3S/c6-5-3-1-4-2-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4)

InChI Key

UNLOHYHUDRTCLF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)NO

Origin of Product

United States

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